molecular formula C23H19ClFN5O3 B2697636 (4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 899985-74-1

(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2697636
CAS No.: 899985-74-1
M. Wt: 467.89
InChI Key: PVCHLGYZMGZDHB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a piperazine ring, and a furan ring . The presence of these rings suggests that this compound could have interesting biological activities, as both pyrazolo[3,4-b]pyridines and piperazines are found in a variety of biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine ring system is a bicyclic heterocycle, and the piperazine ring is a saturated diazacycle . The furan ring is an aromatic heterocycle .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and rings. For example, the pyrazolo[3,4-b]pyridine ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens . The piperazine ring could potentially undergo reactions at the nitrogen atoms or at the carbons adjacent to the nitrogens .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazolo[3,4-b]pyridine and piperazine rings could influence the compound’s polarity and hydrogen bonding capabilities .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazoline derivatives, including closely related compounds to (4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, has been synthesized using microwave-assisted and conventional methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. Some showed significant in vivo anti-inflammatory activity, and potent antibacterial effects were observed as well. Molecular docking studies suggested these compounds could serve as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).

Molecular Interaction Studies

Research into the molecular interactions of similar compounds with cannabinoid receptors has provided insights into the mechanism of action for potential therapeutic agents. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have helped in understanding the binding interactions and conformational preferences of these molecules, suggesting their potential utility in designing receptor-specific drugs (Shim et al., 2002).

Structural and Antimicrobial Studies

The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including compounds structurally related to this compound, have been reported. These studies provide valuable information for the development of new drugs with potential antimicrobial activities (Lv et al., 2013).

Anticonvulsant Agents Development

The design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents have been explored, with some compounds showing significant efficacy in preclinical models. This highlights the potential of structurally related compounds to this compound in the development of new treatments for epilepsy and other neurological disorders (Malik & Khan, 2014).

Mechanism of Action

Future Directions

Given the presence of the pyrazolo[3,4-b]pyridine ring, the piperazine ring, and the furan ring, this compound could be of interest in medicinal chemistry research . Future studies could explore its synthesis, its physical and chemical properties, its reactivity, and its biological activities.

Properties

IUPAC Name

[4-[4-chloro-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O3/c1-14-19-20(24)17(13-26-21(19)30(27-14)16-6-4-15(25)5-7-16)22(31)28-8-10-29(11-9-28)23(32)18-3-2-12-33-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCHLGYZMGZDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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